REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=[O:12])=[CH:7][C:6]=1[NH:14][C:15](=[O:20])[CH2:16][N:17]([CH3:19])[CH3:18])([CH3:4])([CH3:3])[CH3:2]>CCO.O1CCOCC1>[NH4+:11].[OH-:12].[NH2:11][C:8]1[CH:9]=[CH:10][C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[C:6]([NH:14][C:15](=[O:20])[CH2:16][N:17]([CH3:18])[CH3:19])[CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
25.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])NC(CN(C)C)=O
|
Name
|
|
Quantity
|
1.4 L
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
200 μL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was degassed under vacuum
|
Type
|
ADDITION
|
Details
|
10% Pd/C (2.5 g) was added (as a slurry in EtOH)
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed again
|
Type
|
ADDITION
|
Details
|
the reaction vessel was charged with H2 gas (balloon)
|
Type
|
STIRRING
|
Details
|
stirred overnight at RT
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through Celite® with MeOH
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The recovered material was eluted through a 36×7 cm column of silica gel with a 97.5:2.5:0.25 and 95:5:0.5 CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C1)NC(CN(C)C)=O)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |